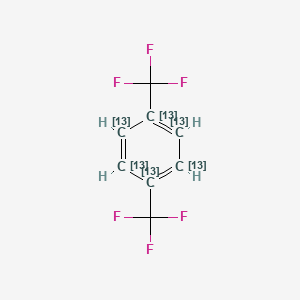

1,4-Bis(trifluoromethyl)benzene-13C6

Descripción general

Descripción

“1,4-Bis(trifluoromethyl)benzene-13C6” is a chemical compound with the linear formula 13C6H4(CF3)2 . It is a stable isotope with 99 atom % 13C . This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Synthesis Analysis

“this compound” has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .

Molecular Structure Analysis

The molecules of “this compound” exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .

Chemical Reactions Analysis

The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.379 (lit.), a boiling point of 116°C (lit.), and a density of 1.419 g/mL at 25°C .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Materials

1,4-Bis(trifluoromethyl)benzene-13C6 has been used in the synthesis of novel materials with unique properties. For instance, it has been involved in creating new fluorine-containing polyetherimide, characterized by techniques such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). These materials have potential applications in various industries due to their unique thermal and chemical properties (Yu Xin-hai, 2010).

Investigation of Molecular Structures and Optical Properties

The compound has also been a key component in studying the molecular structures and optical properties of various compounds. For example, it has been used in synthesizing trifluoromethyl-substituted bis-styrylbenzenes, leading to insights into how the position of the trifluoromethyl group affects characteristics like fluorescence spectrum shape and quantum yield, which are crucial for applications in organic electronics and photonics (H. Mochizuki, 2017).

Development of Advanced Polymer Systems

Furthermore, this compound has contributed to the development of advanced polymer systems. It has played a role in creating copolymers with improved thermal transitions, contributing to the field of thermoplastic elastomers. These materials exhibit unique fluorescence spectra and quantum efficiencies, indicating their potential in advanced material applications such as in display technologies or sensing applications (Thomas M. Gaedda & W. Weber, 2006).

Electrochemistry and Luminescence Studies

The compound's utility extends to electrochemistry and luminescence studies. It has been a core component in synthesizing benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, leading to the exploration of their luminescence and electrochemical properties. These studies are vital for understanding the electronic communication between boron heterocycles and the luminescence properties of the compounds, which have implications in fields such as organic light-emitting diodes (OLEDs) and electrochemical sensors (L. Weber et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBZHHORLHNCZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583997 | |

| Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286013-13-6 | |

| Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.